molecular formula C16H25NO3 B1370731 tert-Butyl benzyl(4-hydroxybutyl)carbamate CAS No. 117654-86-1

tert-Butyl benzyl(4-hydroxybutyl)carbamate

Cat. No.: B1370731
CAS No.: 117654-86-1
M. Wt: 279.37 g/mol
InChI Key: LJWTWHZDQSLGOH-UHFFFAOYSA-N
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Description

tert-Butyl benzyl(4-hydroxybutyl)carbamate: is an organic compound with the empirical formula C16H25NO3 It is a derivative of carbamate, featuring a tert-butyl group, a benzyl group, and a 4-hydroxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from tert-Butyl carbamate and benzyl chloride:

Industrial Production Methods:

  • The industrial production of tert-Butyl benzyl(4-hydroxybutyl)carbamate typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • tert-Butyl benzyl(4-hydroxybutyl)carbamate can undergo oxidation reactions, particularly at the 4-hydroxybutyl group, to form corresponding ketones or aldehydes.
    • Common Reagents: Potassium permanganate, chromium trioxide.

      Major Products: 4-oxobutyl carbamate derivatives.

  • Reduction:

    • The compound can be reduced to form alcohol derivatives.
    • Common Reagents: Lithium aluminum hydride, sodium borohydride.

      Major Products: 4-hydroxybutyl carbamate derivatives.

  • Substitution:

    • The benzyl group can undergo nucleophilic substitution reactions.
    • Common Reagents: Sodium hydride, alkyl halides.

      Major Products: Substituted benzyl carbamate derivatives.

Scientific Research Applications

Chemistry:

  • tert-Butyl benzyl(4-hydroxybutyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.

Biology:

  • The compound is studied for its potential as a protective group in peptide synthesis, where it can temporarily mask reactive functional groups.

Medicine:

  • Research is ongoing to explore its potential as a prodrug, where it can be metabolized in the body to release active pharmaceutical ingredients.

Industry:

  • It is used in the formulation of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl benzyl(4-hydroxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved may include enzymatic cleavage of the carbamate group, leading to the formation of active metabolites that interact with cellular targets.

Comparison with Similar Compounds

  • tert-Butyl (4-hydroxybutyl)carbamate:

    • Similar structure but lacks the benzyl group.
    • Used in similar applications but with different reactivity and properties.
  • Benzyl (4-hydroxybutyl)carbamate:

    • Lacks the tert-butyl group.
    • Exhibits different solubility and stability characteristics.

Uniqueness:

  • The presence of both tert-butyl and benzyl groups in tert-Butyl benzyl(4-hydroxybutyl)carbamate imparts unique chemical and physical properties, making it a versatile compound for various applications.

Biological Activity

tert-Butyl benzyl(4-hydroxybutyl)carbamate is a compound that has garnered attention for its potential biological activities, including enzyme inhibition, receptor binding, and possible therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings and case studies.

This compound is characterized by its carbamate structure, which plays a crucial role in its interactions with biological targets. The compound's molecular formula is C16_{16}H25_{25}N1_{1}O3_{3}, and it exhibits significant stability under various conditions, making it suitable for further biological evaluations.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity, influencing cellular signaling pathways .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its ability to inhibit various enzymes involved in metabolic pathways, which could have implications for therapeutic applications in metabolic disorders.

Antibacterial Activity

A study evaluating the antibacterial properties of related carbamate derivatives demonstrated that compounds similar to this compound showed significant activity against strains such as E. coli and B. cereus. These findings suggest that this class of compounds may possess antimicrobial potential .

Anti-inflammatory Effects

Preliminary investigations have suggested that this compound may have anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory conditions.

Study on Antibacterial Activity

In a controlled laboratory setting, a series of carbamate derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that some derivatives exhibited high activity against E. coli and M. luteus, with low toxicity levels observed in cytotoxicity assays using Artemia salina as a model organism .

Enzyme Interaction Studies

A study focused on the interaction of this compound with specific enzymes found that the compound effectively inhibited enzyme activity in a dose-dependent manner. The research utilized biochemical assays to quantify the inhibition rates, providing insight into the compound's potential as a therapeutic agent .

Data Summary

Activity Effect Reference
Enzyme InhibitionSignificant inhibition observed
Antibacterial ActivityActive against E. coli, B. cereus
Anti-inflammatory EffectsReduced pro-inflammatory cytokines

Properties

IUPAC Name

tert-butyl N-benzyl-N-(4-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-16(2,3)20-15(19)17(11-7-8-12-18)13-14-9-5-4-6-10-14/h4-6,9-10,18H,7-8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWTWHZDQSLGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621431
Record name tert-Butyl benzyl(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117654-86-1
Record name tert-Butyl benzyl(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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